M1002

Description

Properties

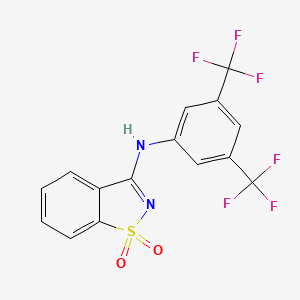

Molecular Formula |

C15H8F6N2O2S |

|---|---|

Molecular Weight |

394.29 g/mol |

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C15H8F6N2O2S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)26(24,25)23-13/h1-7H,(H,22,23) |

InChI Key |

BMTRZTPPTZHACH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

M1002; M 1002; M-1002 |

Origin of Product |

United States |

Foundational & Exploratory

M1002: A Hypoxia-Inducible Factor-2 (HIF-2) Agonist

An in-depth analysis of the scientific and clinical landscape reveals that the designation "M1002" is associated with multiple distinct therapeutic agents, each possessing a unique mechanism of action. To provide a precise and relevant technical guide, it is imperative to distinguish between these entities. The primary compounds identified are a hypoxia-inducible factor-2 (HIF-2) agonist, a dual-action antithrombotic peptide (MT1002), a GLP-1 receptor agonist for diabetes (HDthis compound), and an oral vascular-disrupting agent for solid tumors (DX1002).

This guide will focus on the core mechanism of the HIF-2 agonist this compound, based on the available preclinical data.

Core Mechanism of Action:

This compound is a small molecule that functions as a hypoxia-inducible factor-2 (HIF-2) agonist.[1] Its primary mechanism involves the stabilization and activation of the HIF-2α subunit of the HIF-2 transcription factor. Under normal oxygen conditions (normoxia), HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.

This compound mimics the hypoxic state by enhancing the expression of HIF-2 target genes.[1] While the precise molecular interaction is not fully detailed in the provided search results, agonists of this pathway typically function by inhibiting the activity of PHD enzymes or by directly stabilizing the HIF-2α protein, preventing its degradation. This leads to the accumulation of HIF-2α, which then translocates to the nucleus, dimerizes with the HIF-1β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.

The activation of this signaling cascade results in the transcription of genes involved in various physiological processes, including erythropoiesis (e.g., erythropoietin - EPO) and angiogenesis (e.g., vascular endothelial growth factor - VEGF).[1]

Synergistic Action with PHD Inhibitors:

Preclinical studies have demonstrated that this compound exhibits a synergistic effect when co-administered with prolyl-hydroxylase domain (PHD) inhibitors.[1] This synergy suggests that this compound and PHD inhibitors may act on the HIF-2α stabilization pathway through complementary mechanisms. For instance, while PHD inhibitors block the initial step of HIF-2α degradation, this compound might further enhance its stability or transcriptional activity. This combined action leads to a more robust and sustained expression of HIF-2 target genes compared to treatment with either agent alone.[1]

Quantitative Data Summary

| Compound | Concentration | Time | Cell Line | Effect | Reference |

| This compound | 10 µM | 24 h | 786-O | Enhanced expression of HIF-2 target genes. | |

| This compound + PHD Inhibitor | 5 µM | 24 h | Not Specified | Elevated expression of EPO and NDRG1 compared to this compound alone. |

Experimental Protocols

In Vitro HIF-2 Target Gene Expression Assay:

-

Cell Line: 786-O renal cell carcinoma cells, which are VHL-deficient and exhibit constitutive HIF-2α expression, are commonly used to study HIF-2 activity.

-

Treatment: Cells are cultured to a suitable confluency and then treated with this compound at a concentration of 10 µM for 24 hours. A control group treated with vehicle (e.g., DMSO) is run in parallel.

-

Analysis: Following treatment, total RNA is extracted from the cells. The expression levels of known HIF-2 target genes (e.g., EPO, NDRG1, VEGF) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

Endpoint: The fold change in the expression of HIF-2 target genes in this compound-treated cells compared to control cells is determined to assess the agonistic activity of the compound.

Synergy Study with PHD Inhibitors:

-

Experimental Design: A similar in vitro cell culture system is employed. Cells are treated with this compound alone (5 µM), a PHD inhibitor alone, or a combination of this compound (5 µM) and the PHD inhibitor for 24 hours.

-

Analysis: Gene expression analysis of HIF-2 target genes, such as EPO and NDRG1, is performed using qRT-PCR as described above.

-

Endpoint: The level of gene expression in the combination treatment group is compared to the sum of the effects of the individual treatments to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

Caption: this compound stabilizes HIF-2α, leading to its nuclear translocation and target gene transcription.

Caption: Workflow for assessing this compound's effect on HIF-2 target gene expression in vitro.

References

An In-depth Technical Guide to M1002: A Hypoxia-Inducible Factor-2 (HIF-2) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1002 is a small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2), a critical transcription factor in the cellular response to hypoxia.[1][2][3] By allosterically binding to the HIF-2α subunit, this compound enhances the formation of the functional HIF-2α/ARNT heterodimer, leading to the increased transcription of HIF-2 target genes.[2] This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, presenting key quantitative data and detailed experimental protocols.

Introduction to HIF-2 and the Therapeutic Potential of Agonism

Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors central to the cellular adaptation to low oxygen conditions. The HIF-2 complex, specifically, is composed of an oxygen-sensitive α-subunit (HIF-2α) and a constitutively expressed β-subunit (ARNT). Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, this degradation is inhibited, allowing HIF-2α to accumulate, translocate to the nucleus, and dimerize with ARNT. The resulting HIF-2 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.

Dysregulation of the HIF-2 pathway is implicated in various pathologies. While excessive HIF-2 activity can drive the progression of certain cancers, such as renal cell carcinoma, reduced HIF-2 activity is associated with conditions like anemia of chronic kidney disease.[4] Consequently, small molecule agonists of HIF-2, such as this compound, are valuable research tools and hold therapeutic potential for diseases characterized by insufficient HIF-2 signaling.

This compound: Mechanism of Action

This compound functions as a direct, allosteric agonist of HIF-2α. Its mechanism of action involves binding to a pocket within the PAS-B domain of the HIF-2α subunit. This binding induces a conformational change, specifically displacing the side chain of residue Tyrosine 281 (Y281). This conformational shift enhances the stability of the HIF-2α/ARNT heterodimer, thereby increasing the transcriptional activity of the HIF-2 complex and upregulating the expression of its downstream target genes.

Signaling Pathway of this compound Action

Caption: this compound enhances HIF-2 signaling by stabilizing the HIF-2α/ARNT heterodimer.

Quantitative Data Summary

The agonistic activity of this compound has been quantified through various biophysical and cell-based assays.

| Assay Type | Parameter Measured | Result | Cell Line / System | Reference |

| Luciferase Reporter Assay | EC50 for HIF-2 transcriptional activation | 0.44 µM | Not Specified | |

| Thermal Shift Assay | Change in Melting Temperature (ΔTm) | Increases Tm of HIF-2α-ARNT complex by ~1.8 °C | Purified Proteins | |

| Gene Expression (qPCR) | Fold change in HIF-2 target gene expression | In 786-O cells, this compound (10 µM) demonstrates clear agonistic effects on HIF-2 target genes. | 786-O | |

| Gene Expression (qPCR) | Synergistic effect with PHD inhibitors | Co-treatment with this compound and PHD inhibitors elevates EPO and NDRG1 expression by approximately 3-5 fold. | Hep3B | |

| TR-FRET Binding Assay | HIF-2α/ARNT Heterodimerization | Enhances the physical association of HIF-2α and ARNT in a dose-dependent manner. | Purified Proteins |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These are generalized protocols and may require optimization for specific experimental setups.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding, which is indicative of a binding event and can suggest stabilization or destabilization.

Principle: A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Ligand binding that stabilizes the protein will result in a higher Tm.

Protocol:

-

Reagent Preparation:

-

Purified HIF-2α-ARNT protein complex (e.g., 2 µM in a suitable buffer).

-

This compound stock solution (e.g., in DMSO). Prepare serial dilutions to test a range of concentrations.

-

Fluorescent dye (e.g., SYPRO Orange) diluted as per the manufacturer's instructions.

-

-

Assay Setup (in a 96- or 384-well PCR plate):

-

To each well, add the HIF-2α-ARNT protein complex.

-

Add this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add the diluted fluorescent dye to each well.

-

Seal the plate.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence over a temperature gradient (e.g., from 25 °C to 95 °C with a ramp rate of 1-2 °C/minute).

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm for each condition.

-

The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the this compound-treated sample.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding affinity and kinetics of protein-protein interactions, such as the dimerization of HIF-2α and ARNT.

Principle: TR-FRET utilizes a lanthanide donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein). When a donor-labeled protein and an acceptor-labeled protein are in close proximity (due to interaction), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved aspect minimizes background fluorescence.

Protocol:

-

Reagent Preparation:

-

Purified, labeled proteins: e.g., His-tagged HIF-2α and FLAG-tagged ARNT.

-

TR-FRET detection reagents: e.g., Terbium-labeled anti-His antibody (donor) and fluorescein-labeled anti-FLAG antibody (acceptor).

-

This compound stock solution and serial dilutions.

-

-

Assay Setup (in a low-volume, black microplate):

-

Add HIF-2α and ARNT proteins to each well at a constant concentration (e.g., 50 nM).

-

Add this compound at various concentrations or vehicle control.

-

Add the donor and acceptor antibody pair.

-

Incubate at room temperature to allow for binding equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., for the donor and acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the this compound concentration to generate a dose-response curve and determine the EC50 for binding enhancement.

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to demonstrate protein-protein interactions within a cellular context. For this compound, it can be used to show its effect on the interaction between HIF-2α and VHL.

Principle: An antibody against a "bait" protein (e.g., HIF-2α) is used to pull down the bait and any associated "prey" proteins (e.g., VHL) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Workflow Diagram:

Caption: Workflow for Co-IP to assess this compound's effect on the HIF-2α-VHL interaction.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) and transfect with plasmids encoding full-length HIF-2α and VHL.

-

Treat cells with this compound at various concentrations or a vehicle control for a specified time.

-

-

Cell Lysis:

-

Harvest and wash cells with cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with non-specific IgG and Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the bait protein (HIF-2α).

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the prey protein (VHL) and the bait protein (HIF-2α) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

-

Analyze the band intensities to determine the effect of this compound on the HIF-2α-VHL interaction.

-

Conclusion

This compound is a well-characterized HIF-2 agonist that serves as a valuable tool for studying the HIF-2 signaling pathway. Its ability to allosterically enhance the stability of the HIF-2α/ARNT heterodimer and subsequently increase the expression of target genes has been demonstrated through a variety of robust experimental techniques. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the function and application of this compound. Further investigation into the synergistic effects of this compound with other classes of compounds, such as PHD inhibitors, may reveal novel therapeutic strategies for diseases involving the HIF-2 pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Target Gene Expression of M1002, a Hypoxia-Inducible Factor-2 (HIF-2) Agonist

This technical guide provides a comprehensive overview of this compound, a small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). This compound enhances the expression of HIF-2 target genes by allosterically stabilizing the HIF-2α-ARNT heterodimer.[1][2] This document details the mechanism of action, effects on gene expression with quantitative data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound functions as a direct-binding agonist to the PAS-B domain of the HIF-2α subunit.[2] This binding event induces a conformational change in HIF-2α, specifically displacing the tyrosine residue at position 281 (Y281).[1][2] This structural shift strengthens the heterodimerization between HIF-2α and its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), leading to a more stable and transcriptionally active complex. Consequently, the this compound-bound HIF-2 complex exhibits enhanced recruitment to Hypoxia Response Elements (HREs) in the promoters of target genes, driving their transcription. Furthermore, this compound has been shown to reduce the physical association between HIF-2α and the von Hippel-Lindau (VHL) protein, a key component of the ubiquitin ligase complex that targets HIF-2α for proteasomal degradation under normoxic conditions.

Signaling Pathway of this compound Action

Quantitative Data on Target Gene Expression

This compound has been demonstrated to upregulate the expression of canonical HIF-2 target genes in various cell lines. The following tables summarize the observed effects.

Table 1: Effect of this compound on HIF-2 Target Gene Expression in 786-O Cells

The 786-O renal cell carcinoma line has a mutated VHL gene, leading to constitutive HIF-2α stabilization. Treatment with this compound further enhances the transcriptional activity of the HIF-2 complex.

| Target Gene | Treatment (10 µM this compound) | Fold Change in mRNA Expression (vs. Vehicle) |

| VEGFA | 24 hours | ~2.5-fold increase |

| EPO | 24 hours | ~3.0-fold increase |

| NDRG1 | 24 hours | ~2.0-fold increase |

| Note: Fold changes are estimated from graphical data presented in Wu et al., Nature Chemical Biology, 2019. |

Table 2: Synergistic Effect of this compound with PHD Inhibitors in Hep3B Cells

This compound acts synergistically with prolyl-hydroxylase domain (PHD) inhibitors, which prevent the initial step of HIF-2α degradation.

| Target Gene | Treatment (this compound + PHD Inhibitor) | Fold Change in mRNA Expression (vs. PHD Inhibitor alone) |

| EPO | This compound + Roxadustat | Significant synergistic increase |

| NDRG1 | This compound + Roxadustat | Significant synergistic increase |

| EPO | This compound + Molidustat | Significant synergistic increase |

| NDRG1 | This compound + Molidustat | Significant synergistic increase |

| Note: The primary literature confirms synergy but does not provide specific fold-change values for the combination treatment versus PHD inhibitor alone. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Treatment for Gene Expression Analysis

Objective: To quantify the effect of this compound on the mRNA levels of HIF-2 target genes.

Materials:

-

786-O or Hep3B cells

-

DMEM or appropriate cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (VEGFA, EPO, NDRG1) and a housekeeping gene (ACTB or GAPDH)

Procedure:

-

Cell Seeding: Seed 786-O or Hep3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the treated cells for 24 hours.

-

RNA Extraction: Following incubation, wash the cells with PBS and lyse them. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers for the target genes and a housekeeping gene.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Experimental Workflow for Gene Expression Analysis

Co-Immunoprecipitation (Co-IP) for HIF-2α and VHL Interaction

Objective: To assess the effect of this compound on the physical interaction between HIF-2α and VHL.

Materials:

-

HEK293T cells

-

Plasmids encoding full-length, tagged HIF-2α (e.g., Myc-tagged) and VHL (e.g., FLAG-tagged)

-

Transfection reagent

-

This compound and antagonist control (e.g., PT2385)

-

Cell lysis buffer

-

Anti-FLAG M2 affinity gel

-

Antibodies: anti-Myc, anti-FLAG

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding tagged HIF-2α and VHL.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, an antagonist control, or DMSO for an additional 24 hours.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation:

-

Save a portion of the supernatant as "input" for Western blot analysis.

-

Incubate the remaining supernatant with ANTI-FLAG M2 affinity gel to pull down FLAG-VHL and its interacting partners.

-

-

Washing: Wash the affinity gel beads multiple times to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting:

-

Separate the "input" and eluted samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Myc antibody to detect co-precipitated HIF-2α.

-

Probe the "input" samples with both anti-Myc and anti-FLAG antibodies to confirm protein expression.

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Protein Binding Assay

Objective: To measure the effect of this compound on the dimerization of HIF-2α and ARNT in solution.

Materials:

-

Purified, tagged HIF-2α and ARNT proteins (e.g., His-tagged and GST-tagged)

-

FRET donor and acceptor-conjugated antibodies (e.g., anti-His-Tb and anti-GST-d2)

-

This compound in a dilution series

-

Assay buffer

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare a solution containing the purified HIF-2α and ARNT proteins in the assay buffer.

-

Compound Dispensing: Dispense the this compound dilution series into the wells of a 384-well plate.

-

Protein Addition: Add the HIF-2α/ARNT protein mixture to the wells.

-

Incubation: Incubate the plate to allow for compound binding and protein dimerization.

-

Antibody Addition: Add the FRET-paired antibodies to the wells.

-

Final Incubation: Incubate the plate to allow for antibody binding to the tagged proteins.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates enhanced dimerization of HIF-2α and ARNT.

This guide provides a foundational understanding of this compound's mechanism and its effects on target gene expression. The provided protocols offer a starting point for researchers to investigate this compound and the broader HIF-2 signaling pathway.

References

An In-depth Technical Guide to the M1002 Signaling Pathway: Modulation of HIF-2 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule M1002 is a first-in-class agonist of the hypoxia-inducible factor-2 (HIF-2) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates HIF-2 activity, detailing the core components of the pathway, quantitative data on this compound's effects, and explicit experimental protocols for studying this interaction. This compound acts by directly binding to the PAS-B domain of the HIF-2α subunit, inducing a conformational change that stabilizes the HIF-2α/ARNT heterodimer. This stabilization enhances the transcriptional activity of HIF-2, leading to the increased expression of target genes. This guide is intended to serve as a resource for researchers investigating HIF-2 signaling and those involved in the development of therapeutics targeting this critical pathway.

The HIF-2 Signaling Pathway

The Hypoxia-Inducible Factor (HIF) signaling pathway is a crucial regulator of cellular responses to low oxygen levels, or hypoxia. A key component of this pathway is the HIF-2 transcription factor, a heterodimer composed of the oxygen-sensitive HIF-2α subunit and the constitutively expressed Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2]

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-2α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-2α for proteasomal degradation, thus keeping its levels low.[3]

In hypoxic conditions, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-2α in the cytoplasm. Stabilized HIF-2α translocates to the nucleus and dimerizes with ARNT. This functional HIF-2 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][4] These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and metabolism. Key HIF-2 target genes include Vascular Endothelial Growth Factor (VEGF), Erythropoietin (EPO), and Cyclin D1.

This compound: A Novel Agonist of the HIF-2 Pathway

This compound is a small molecule that has been identified as a direct agonist of HIF-2. Unlike PHD inhibitors that indirectly activate HIF-2 by preventing HIF-2α degradation, this compound enhances the intrinsic activity of the HIF-2 complex.

Mechanism of Action

This compound functions by binding to a pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α subunit. This binding event induces a significant conformational change in HIF-2α, specifically displacing the tyrosine residue at position 281 (Y281). The repositioning of Y281 strengthens the interaction between HIF-2α and its dimerization partner, ARNT, thereby increasing the stability of the HIF-2 heterodimer. This enhanced stability leads to a more transcriptionally active complex, resulting in increased expression of HIF-2 target genes. This compound has been shown to act synergistically with PHD inhibitors, which function by increasing the available pool of HIF-2α protein.

Figure 1. The HIF-2 signaling pathway and the mechanism of this compound action.

Quantitative Data on this compound Activity

The agonistic properties of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Luciferase Reporter Gene Assay | EC₅₀ | 0.44 µM | Not Specified | |

| HIF-2 Target Gene Expression | Concentration for Agonistic Effect | 10 µM | 786-O Cells | |

| Synergy with PHD Inhibitors | Concentration for Synergistic Effect | 5 µM | Not Specified |

Table 1. Potency and Efficacy of this compound in Functional Assays.

| Target Gene | This compound Concentration | Fold Change vs. Control | Cell Line | Reference |

| EPO | 5 µM (with PHD inhibitor) | Elevated Expression | Not Specified | |

| NDRG1 | 5 µM (with PHD inhibitor) | Elevated Expression | Not Specified | |

| VEGF | 10 µM | Increased Expression | 786-O Cells | |

| CyclinD1 | 10 µM | Increased Expression | 786-O Cells | |

| GLUT1 | 10 µM | Increased Expression | 786-O Cells |

Table 2. Effect of this compound on HIF-2 Target Gene Expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Interaction

This assay quantitatively measures the effect of this compound on the dimerization of HIF-2α and ARNT.

Figure 2. Workflow for the HIF-2α/ARNT TR-FRET assay.

Materials:

-

His-tagged HIF-2α (residues 86-350)

-

GFP-tagged ARNT (residues 82-470)

-

Tb-anti-His antibody (Invitrogen)

-

This compound (or other test compounds)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

-

384-well low-volume black plates

Procedure:

-

Prepare a master mix containing His-tagged HIF-2α (final concentration 10 nM), GFP-tagged ARNT (final concentration 20 nM), and Tb-anti-His antibody (final concentration 0.5 nM) in assay buffer.

-

Dispense 10 µL of the master mix into each well of a 384-well plate.

-

Add 100 nL of this compound (in DMSO) at various concentrations to the wells. For the vehicle control, add 100 nL of DMSO.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at 520 nm (GFP, acceptor) and 490 nm (Terbium, donor).

-

Calculate the FRET ratio by dividing the emission signal at 520 nm by the emission signal at 490 nm.

-

Plot the FRET ratio against the this compound concentration to generate a dose-response curve.

Quantitative Real-Time PCR (qPCR) for HIF-2 Target Gene Expression

This protocol details the measurement of changes in the mRNA levels of HIF-2 target genes in response to this compound treatment.

Cell Culture and Treatment:

-

Culture 786-O cells (a human renal cell carcinoma line that lacks functional VHL and thus constitutively expresses high levels of HIF-2α) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green PCR Master Mix (Applied Biosystems).

-

Use the following primer sequences for human target genes:

-

VEGF: Forward: 5'-AGGGCAGAATCATCACGAAGT-3', Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'

-

Cyclin D1: Forward: 5'-GCTGCGAAGTGGAAACCATC-3', Reverse: 5'-CCTCCTTCTGCACACATTTGAA-3'

-

GLUT1: Forward: 5'-GATTGGCTCCTTCTCTGTGG-3', Reverse: 5'-GGCATACTCGAACAGGAGGA-3'

-

NDRG1: Forward: 5'-ATGGTCCTCAGCGCAGTTAG-3', Reverse: 5'-TCCACACAGTGTTGAGGACG-3'

-

GAPDH (housekeeping): Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene (GAPDH).

Co-immunoprecipitation (Co-IP) for HIF-2α and VHL Interaction

This protocol is designed to assess whether HIF-2α ligands like this compound affect the interaction between HIF-2α and the VHL protein.

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids encoding full-length HIF-2α and VHL.

-

24 hours post-transfection, treat the cells with various concentrations of this compound or other HIF-2 ligands for an additional 24 hours.

Lysis and Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-HIF-2α antibody (e.g., rabbit polyclonal) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with lysis buffer.

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against HIF-2α and VHL, followed by HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a significant tool for the study of HIF-2 signaling, providing a means to directly activate this pathway. Its unique mechanism of action, which involves the allosteric stabilization of the HIF-2α/ARNT heterodimer, distinguishes it from other modulators of the hypoxia response. The experimental protocols detailed in this guide offer a robust framework for investigating the effects of this compound and other potential HIF-2 modulators. A thorough understanding of the this compound signaling pathway is critical for advancing our knowledge of hypoxia-related diseases and for the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Structural Analysis of M1002, a First-in-Class HIF-2α Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1002 is a novel, first-in-class small molecule agonist of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. As a key regulator of cellular responses to low oxygen conditions, HIF-2α represents a significant therapeutic target for conditions such as renal anemia. This compound functions as an allosteric activator, enhancing the transcriptional activity of HIF-2α by stabilizing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is an allosteric agonist that binds directly to the PAS-B domain of the HIF-2α subunit.[1] This binding event induces a critical conformational change, specifically displacing the tyrosine residue at position 281 (Tyr281).[1] The movement of Tyr281 strengthens the interaction between HIF-2α and its obligate partner ARNT, thereby increasing the stability of the HIF-2α-ARNT heterodimer.[1] This enhanced stability leads to a more transcriptionally active complex, resulting in the upregulation of HIF-2 target genes.[1] Furthermore, the binding of this compound to HIF-2α has been shown to reduce the association between HIF-2α and the von Hippel-Lindau (VHL) tumor suppressor protein, a key component of the ubiquitin E3 ligase complex that targets HIF-α subunits for proteasomal degradation under normoxic conditions.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the HIF-2α signaling pathway.

References

M1002 and Prolyl-Hydroxylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypoxia-inducible factor (HIF) signaling pathway is a critical regulator of cellular adaptation to low oxygen conditions, or hypoxia. It plays a pivotal role in various physiological processes, including erythropoiesis, angiogenesis, and metabolism. The stability and activity of HIF are primarily controlled by a class of enzymes known as prolyl-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of target gene expression.

Prolyl-hydroxylase inhibitors (PHIs) are a class of drugs that mimic the hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α and activating downstream signaling. M1002 is a small molecule identified as a specific agonist of HIF-2α, a key isoform of the HIF family. This technical guide provides an in-depth overview of this compound, its interaction with the HIF-2α pathway, and its synergistic effects with PHIs.

Core Concepts: The HIF-2α Signaling Pathway and the Role of this compound

The stability of HIF-2α is tightly regulated by prolyl-hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-2α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Prolyl-hydroxylase inhibitors (PHIs) block the action of PHDs, leading to the stabilization of HIF-2α.

This compound acts as a direct agonist of HIF-2α. It binds to the PAS-B domain of the HIF-2α subunit, enhancing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This stabilized HIF-2α/ARNT complex then translocates to the nucleus and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription. This leads to the upregulation of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and iron metabolism. This compound has been shown to act synergistically with PHIs to further enhance the expression of HIF-2 target genes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Luciferase Reporter Gene Assay | Not Specified | EC50 | 0.44 µM | [1] |

| HIF-2 Target Gene Expression | 786-O | Concentration for significant agonistic effects | 10 µM | [2][3] |

| Synergy with PHD inhibitors | Not Specified | Concentration for synergistic effect | 5 µM | [2][3] |

Key Experiments and Methodologies

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility and further research. Below are generalized protocols for the key assays cited in the literature.

Luciferase Reporter Gene Assay for HIF-2 Transcriptional Activity

This assay is used to quantify the ability of this compound to activate the transcriptional activity of HIF-2.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with hypoxia-responsive elements (HREs) is introduced into cells. Activation of the HIF-2 pathway by this compound leads to the expression of luciferase, and the resulting luminescence is measured as a readout of HIF-2 activity.

Generalized Protocol:

-

Cell Culture and Transfection:

-

Culture 786-O or a similar suitable cell line in appropriate media.

-

Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Heterodimerization

This assay measures the direct effect of this compound on the interaction between HIF-2α and its binding partner ARNT.

Principle: TR-FRET is a proximity-based assay. HIF-2α and ARNT proteins are labeled with a donor and an acceptor fluorophore, respectively. When the two proteins interact, the fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. This compound, as an agonist, is expected to enhance this interaction, leading to an increased FRET signal.

Generalized Protocol:

-

Protein Labeling:

-

Label purified recombinant HIF-2α and ARNT proteins with appropriate TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) fluorophores according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a microplate, combine the labeled HIF-2α and ARNT proteins in an appropriate assay buffer.

-

Add varying concentrations of this compound or vehicle control.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature to allow for protein interaction and binding of the compound.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the this compound concentration to determine the effect of the compound on HIF-2α/ARNT heterodimerization.

-

Co-Immunoprecipitation (Co-IP) for HIF-2α and VHL Interaction

This assay is used to assess the effect of this compound on the interaction between HIF-2α and the VHL protein, which is crucial for its degradation.

Principle: Co-IP is used to study protein-protein interactions. An antibody against a "bait" protein (e.g., HIF-2α) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., VHL) is interacting with the bait, it will also be pulled down and can be detected by western blotting.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture HEK293T cells and transfect them with plasmids expressing tagged versions of HIF-2α and VHL.

-

Treat the cells with this compound, a known inhibitor of the HIF-2α/VHL interaction (as a positive control), or a vehicle control.

-

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to the tagged HIF-2α.

-

Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both the HIF-2α tag and VHL to detect the presence of both proteins in the immunoprecipitate.

-

Quantitative Polymerase Chain Reaction (qPCR) for HIF-2 Target Gene Expression

This assay quantifies the changes in the mRNA levels of HIF-2 target genes, such as VEGFA, EPO, and NDRG1, in response to this compound treatment.

Principle: qPCR is a highly sensitive method to measure the amount of a specific mRNA transcript. The expression level of target genes is measured in cells treated with this compound and compared to untreated cells.

Generalized Protocol:

-

Cell Culture and Treatment:

-

Culture 786-O cells, which endogenously express high levels of HIF-2α.

-

Treat the cells with this compound, a PHD inhibitor, a combination of both, or a vehicle control for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers for VEGFA, EPO, NDRG1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of DNA.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.

-

Visualizations: Signaling Pathways and Workflows

HIF-2α Signaling Pathway under Normoxia and Hypoxia/PHI Treatment

Caption: HIF-2α signaling under normal and low oxygen conditions.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's mechanism of action.

Conclusion

This compound is a novel HIF-2α agonist that enhances the transcriptional activity of HIF-2 by promoting its heterodimerization with ARNT. It demonstrates clear agonistic effects on the expression of HIF-2 target genes and exhibits synergy with prolyl-hydroxylase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the HIF pathway. Further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound in conditions such as anemia of chronic kidney disease. The unique mechanism of action of this compound, directly targeting the HIF-2α protein, offers a promising and potentially more specific alternative to the broader activity of PHD inhibitors.

References

- 1. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Efficacy and Mechanism of Action of M1002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of M1002, a potent and selective small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). The information presented herein is intended to equip researchers with the necessary details to understand and potentially replicate key experiments for drug development and scientific investigation.

Core Mechanism of Action

This compound functions as an allosteric agonist of the HIF-2α subunit. Its mechanism involves binding to a pocket within the Per-Arnt-Sim (PAS) B domain of HIF-2α. This binding event enhances the stability of the heterodimer formed between HIF-2α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The stabilized HIF-2α/ARNT complex then translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, leading to their increased transcription. This action mimics the cellular response to hypoxia.

Signaling Pathway of this compound

An In-depth Guide to the Cellular Uptake and Distribution of M1002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and associated biological effects of M1002, a wet-milled nanoformulation of the antiretroviral drug Indinavir (IDV). The information is compiled from foundational pharmacotoxicology and nanoparticle characterization studies, offering insights for researchers in drug delivery, nanotoxicology, and infectious disease.

Quantitative Analysis of this compound Cellular Kinetics

The cellular uptake, retention, and release of this compound have been quantified in human monocyte-derived macrophages (MDM), a key target in HIV-1 persistence. The following tables summarize the comparative performance of this compound against other nanoformulations.

Table 1: Comparative Cellular Uptake of Nanoformulated Indinavir (IDV) in MDM

| Formulation | Manufacturing Method | Uptake Level (µg/10⁶ cells at 8h) | Comparison to Homogenized Formulations (H1013a/b) |

| This compound | Wet Milling | 16.7 | 2.7- to 7-fold lower |

| H1013a | Homogenization | Higher than this compound | - |

| H1013b | Homogenization | Higher than this compound | - |

| H1008 | Homogenization | 5- to 8-fold lower than H1013a/b | - |

| M1004 | Wet Milling | 10.7 | - |

Data compiled from studies on nanoformulated antiretroviral drugs.[1][2]

Table 2: Cellular Retention and Release of this compound in MDM

| Formulation | Retention Relative to H1013a/b | Release Relative to H1013a/b | Notes |

| This compound | 32- to 60-fold lower | 2.6- to 56-fold lower (Day 1-9) | No detectable release after Day 9 |

This data highlights the poor retention and release profile of this compound compared to homogenized nanoformulations.[1]

Table 3: Cytotoxicity of this compound in Monocytes and MDM

| Cell Type | Concentration | Viability Decrease (%) | Comparison to Homogenized Formulations |

| Monocytes | 0.1 mM | 6 - 22% | Significantly more toxic |

| MDM | 0.1 mM | 7 - 10% | Significantly more toxic |

| Monocytes | 0.5 mM | Up to 69% | Significantly more toxic |

| MDM | 0.5 mM | - | Significantly more toxic |

This compound demonstrates higher toxicity compared to its homogenized counterparts.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

2.1. Nanoformulation Uptake, Retention, and Release Assay

-

Cell Culture: Monocyte-derived macrophages (MDM) are differentiated for 7 days.

-

Nanoformulation Treatment: MDM are treated with 100 µM of the nanoformulation.

-

Uptake Assessment:

-

Cells are collected at 0.5, 1, 2, 4, 8, 12, and 24 hours without a media change.[1] For some experiments, uptake is assessed for 8 hours, as over 95% of uptake occurs by this time for most nano-antiretroviral drugs (nanoART).

-

Adherent MDM are washed with phosphate-buffered saline (PBS) and collected by scraping.

-

Cells are pelleted by centrifugation (950 x g for 10 min at 4°C).

-

The cell pellet is sonicated in 200 µl of methanol and centrifuged (20,000 x g for 10 min at 4°C).

-

The methanol extract containing the internalized drug is stored at -80°C until analysis.

-

-

Retention and Release Assessment:

-

MDM are exposed to 100 µM nanoART for 8 hours.

-

Cells are washed three times with PBS, and fresh, nanoART-free media is added.

-

MDM are cultured for 15 days with half-media exchanges every other day.

-

On days 1, 5, 10, and 15 post-treatment, both the MDM and the culture medium are collected.

-

Cell extracts and media samples are stored at -80°C for later analysis.

-

-

Quantification: The levels of the drug in the cell lysates and media are quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2.2. Cytotoxicity Assay

-

Cell Culture and Treatment: Monocytes or MDM are cultured at a concentration of 6.25 × 10⁵ cells/ml.

-

Drug Loading: Cells are treated with nanoformulations at concentrations of 0.1 mM or 0.5 mM for 12 hours at 37°C and 5% CO₂.

-

Washing: Following the loading period, cells are washed with serum-free culture media to remove excess nanoparticles.

-

Viability Assessment: Cytotoxicity is assessed over 48 hours using the alamarBlue™ assay, following the manufacturer's instructions.

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for Cellular Kinetics

The following diagram illustrates the experimental procedure for assessing the uptake, retention, and release of this compound in macrophages.

3.2. Generalized Nanoparticle Internalization Pathway

While the precise signaling pathway for this compound internalization is under investigation, the diagram below illustrates a general mechanism by which nanoparticles are taken up by macrophages. This process often involves endocytic pathways.

References

- 1. Pharmacotoxicology of monocyte-macrophage nanoformulated antiretroviral drug uptake and carriage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analyses of Nanoformulated Antiretroviral Drug Charge, Size, Shape and Content for Uptake, Drug Release and Antiviral Activities in Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on M1002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for M1002, a novel small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). The information presented herein is compiled from publicly available research and is intended to provide a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action

This compound is a small molecule allosteric agonist of the HIF-2 transcription factor.[1] Its mechanism of action involves binding to the PAS-B domain of the HIF-2α subunit. This binding event induces a conformational change involving the residue Y281, which in turn enhances the heterodimerization of HIF-2α with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] The stabilized HIF-2α/ARNT complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their increased transcription.[2]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Binding

| Parameter | Value | Assay Type | Source |

| EC50 | 0.44 µM | Luciferase Reporter Gene Assay | [1] |

| Thermal Shift (ΔTm) | +1.8 °C | Thermal Shift Assay (HIF-2α-ARNT complex) |

Table 2: In Vitro Cellular Activity

| Cell Line | Concentration | Effect | Source |

| 786-O | 10 µM | Enhanced expression of HIF-2 target genes | |

| HEK293T | 10 µM | Agonistic effects on HIF-2 target genes in cells transfected with wild-type HIF-2α | |

| Hep3B | 5 µM | Synergistic enhancement of EPO and NDRG1 expression when co-treated with PHD inhibitors |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and a general experimental workflow for its characterization.

Experimental Protocols

The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound, based on the available literature.

Cell-Based Gene Expression Analysis

-

Objective: To determine the effect of this compound on the transcription of HIF-2 target genes.

-

Cell Lines:

-

786-O: A human renal cell adenocarcinoma line with a VHL mutation, leading to constitutive HIF-2α expression.

-

HEK293T: Human embryonic kidney cells, used for transfection studies with wild-type or mutant HIF-2α.

-

Hep3B: A human hepatocarcinoma cell line, used for synergy studies with PHD inhibitors.

-

-

Methodology:

-

Cells are cultured under standard conditions.

-

For synergy studies, cells are co-treated with this compound (e.g., 5 µM) and a Prolyl-Hydroxylase Domain (PHD) inhibitor (e.g., molidustat or roxadustat). For direct agonist effect studies, cells are treated with this compound alone (e.g., 10 µM).

-

Following a 24-hour incubation period, total RNA is extracted from the cells.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HIF-2 target genes, such as EPO, NDRG1, and VEGFA.

-

Gene expression levels are normalized to a housekeeping gene, and the fold change relative to a vehicle-treated control is calculated.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To measure the effect of this compound on the physical interaction between HIF-2α and ARNT proteins.

-

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore conjugated to the interacting proteins. An increase in the FRET signal indicates a closer association of the two proteins.

-

Methodology:

-

Recombinant, purified HIF-2α and ARNT proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium chelate) and the other with an acceptor fluorophore (e.g., a fluorescent dye).

-

The proteins are incubated together in the presence of varying concentrations of this compound.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The assay is also used to assess selectivity by testing the effect of this compound on the interaction of ARNT with other partners like HIF-1α and NPAS3.

-

Co-Immunoprecipitation (Co-IP)

-

Objective: To assess the effect of this compound on the interaction between full-length HIF-2α and the VHL protein in a cellular context.

-

Methodology:

-

Cells (e.g., HEK293T) are transfected to overexpress the proteins of interest.

-

The cells are treated with this compound at various concentrations.

-

Cells are lysed to release cellular proteins.

-

An antibody specific to one of the proteins of interest (e.g., ARNT or HIF-2α) is added to the lysate to form an antibody-protein complex, which is then captured on beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The captured proteins are eluted and analyzed by Western blotting using an antibody against the other protein of interest (e.g., VHL or ARNT) to determine if it was pulled down, indicating an interaction.

-

Thermal Shift Assay

-

Objective: To determine the effect of this compound on the thermal stability of the HIF-2α-ARNT protein complex.

-

Methodology:

-

Purified HIF-2α-ARNT complex is incubated with this compound.

-

A fluorescent dye that binds to unfolded proteins is added to the solution.

-

The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of this compound indicates that the compound stabilizes the protein complex.

-

References

- 1. This compound | HIF-2 agonist | Probechem Biochemicals [probechem.com]

- 2. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into the binding mode of HIF-2 agonists through molecular dynamic simulations and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M1002 in Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of the novel anti-cancer compound, M1002, on cancer cell lines. The following protocols are optimized for the MCF-7 human breast cancer cell line but can be adapted for other adherent cell types.

I. Introduction

This compound is a synthetic small molecule inhibitor designed to target key signaling pathways implicated in tumor growth and proliferation. These protocols detail the necessary steps for cell line maintenance, conducting cell viability and proliferation assays, and analyzing the impact of this compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2]

II. Quantitative Data Summary

The following tables summarize the quantitative data obtained from key experiments investigating the effects of this compound on MCF-7 cells.

Table 1: this compound Cytotoxicity in MCF-7 Cells (72-hour incubation)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |

| 1 | 1.103 | 0.075 | 87.9 |

| 5 | 0.876 | 0.061 | 69.8 |

| 10 | 0.621 | 0.045 | 49.5 |

| 25 | 0.315 | 0.028 | 25.1 |

| 50 | 0.158 | 0.019 | 12.6 |

Table 2: Effect of this compound on MCF-7 Cell Proliferation (Doubling Time)

| Treatment | Doubling Time (hours) | Standard Deviation |

| Vehicle Control | 28.5 | 2.1 |

| This compound (10 µM) | 45.2 | 3.5 |

III. Experimental Protocols

A. MCF-7 Cell Culture Maintenance

This protocol describes the standard procedure for maintaining and passaging the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Observation: Regularly inspect the cells under an inverted microscope. Passage the cells when they reach 80-90% confluency.

-

Aspiration: Aspirate the old culture medium from the T-75 flask.

-

Washing: Gently wash the cell monolayer with 5 mL of sterile PBS to remove any residual medium and serum. Aspirate the PBS.

-

Dissociation: Add 3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.[3]

-

Neutralization: Add 7 mL of complete growth medium (DMEM with 10% FBS) to the flask to neutralize the trypsin.

-

Cell Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a 15 mL conical tube.

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.[3]

-

Resuspension: Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Subculturing: Seed a new T-75 flask with the desired number of cells (a split ratio of 1:3 to 1:6 is recommended). Add fresh medium to a total volume of 15 mL.

-

Incubation: Place the newly seeded flask in a humidified incubator at 37°C with 5% CO2.

B. This compound Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability in response to this compound treatment.

Materials:

-

MCF-7 cells

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

C. Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for analyzing the protein expression levels of key components of the PI3K/Akt/mTOR signaling pathway following this compound treatment.

Materials:

-

MCF-7 cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treating MCF-7 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

IV. Visualizations

Caption: Experimental workflow for evaluating the effect of this compound on MCF-7 cells.

Caption: Proposed mechanism of this compound action on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for M1002 In Vivo Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

M1002 is a potent and selective small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). It functions by allosterically stabilizing the HIF-2α/ARNT heterodimer, leading to the enhanced transcription of HIF-2 target genes. These application notes provide a summary of the known mechanism of action of this compound, a suggested formulation for in vivo studies, and a general protocol based on limited available literature. Due to the scarcity of comprehensive public data on the in vivo use of this compound, this document also includes generalized protocols for in vivo studies that can be adapted by researchers.

Mechanism of Action

This compound is an allosteric agonist of the HIF-2 transcription factor. Under normoxic conditions, the HIF-2α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of a HIF-2 agonist like this compound, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[1][2][3]

This compound has been shown in vitro to enhance the physical association between HIF-2α and ARNT.[2] It exhibits synergistic activity with PHD inhibitors, which also promote the stabilization of HIF-2α, leading to a more robust induction of target genes such as Erythropoietin (EPO) and NDRG1.[1]

Quantitative Data

| Parameter | Species | Vehicle/Formulation | Dose | Route of Administration | Observation | Reference |

| In Vivo Application | Mouse (C57BL/6J) | Not specified | 50 mg/kg | Oral Gavage (daily) | Used as an HIF-2α activator in a study focused on the effects of adenosylcobalamin on weight gain. No specific efficacy or PK data for this compound was reported. | |

| Suggested Formulation | N/A | 10% DMSO, 90% Corn Oil | N/A | N/A | A suggested solvent for in vivo experiments with a solubility of ≥ 2.5 mg/mL. |

Experimental Protocols

Due to the lack of detailed published studies, a specific, validated in vivo protocol for this compound cannot be provided. However, a general protocol for the oral administration of a small molecule in a mouse model is outlined below, which can be adapted for this compound based on the limited available information. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

For the final dosing solution, dilute the DMSO stock solution in corn oil. For instance, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile corn oil.

-

Vortex the final solution extensively to ensure a homogenous suspension.

-

Prepare the dosing solution fresh on the day of administration.

General Protocol for Oral Gavage in Mice

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound dosing solution

-

Animal scale

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

-

1 mL syringes

Protocol:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

-

Animal Handling: Handle mice gently to minimize stress.

-

Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered. For a 50 mg/kg dose using a 2.5 mg/mL solution, a 20 g mouse would receive 400 µL.

-

Administration:

-

Securely restrain the mouse.

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound solution.

-

Carefully withdraw the needle.

-

-

Monitoring: Observe the animal for any immediate adverse reactions. Monitor animal health, body weight, and any relevant disease-specific parameters throughout the study period.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrahepatic Transcriptional Signature Associated with Response to Interferon-α Treatment in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

M1002: Comprehensive Application Notes and Protocols

This document provides detailed application notes and protocols for two distinct therapeutic agents identified as M1002: a preclinical Hypoxia-Inducible Factor-2 (HIF-2) agonist and a clinical-stage Glucagon-Like Peptide-1 (GLP-1) receptor agonist, HDthis compound. This guide is intended for researchers, scientists, and drug development professionals.

Section 1: this compound (HIF-2 Agonist)

Introduction

This compound is a research compound identified as a Hypoxia-Inducible Factor-2 (HIF-2) agonist. It functions by enhancing the expression of HIF-2 target genes and has demonstrated synergistic effects with prolyl-hydroxylase domain (PHD) inhibitors in preclinical studies.[1] This section outlines its mechanism of action and provides protocols for in vitro experimentation.

Mechanism of Action

This compound directly activates the HIF-2 transcription factor. Under normal oxygen conditions, HIF-2α is hydroxylated by PHD enzymes, leading to its ubiquitination and proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor, HIF-2α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT). This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. This compound enhances this process, leading to increased expression of genes such as Erythropoietin (EPO) and N-myc downstream-regulated gene 1 (NDRG1).[1]

Experimental Protocols

In Vitro Cell-Based Assay for HIF-2 Target Gene Expression

-

Objective: To determine the effect of this compound on the expression of HIF-2 target genes in a renal cell carcinoma cell line (786-O), which is known to have high HIF-2α activity.

-

Materials:

-

This compound (stock solution prepared in DMSO)

-

786-O cells

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

PHD inhibitor (optional, for synergy experiments)

-

Reagents for RNA extraction and quantitative PCR (qPCR)

-

-

Procedure:

-

Cell Culture: Culture 786-O cells in the recommended medium until they reach 70-80% confluency.

-

Treatment: Treat the cells with this compound at a final concentration of 10 µM for 24 hours. For synergy experiments, co-treat cells with this compound (5 µM) and a PHD inhibitor for 24 hours.[1] A vehicle control (DMSO) should be run in parallel.

-

RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit.

-

qPCR Analysis: Perform reverse transcription to synthesize cDNA, followed by qPCR to quantify the expression levels of HIF-2 target genes (e.g., EPO, NDRG1). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-